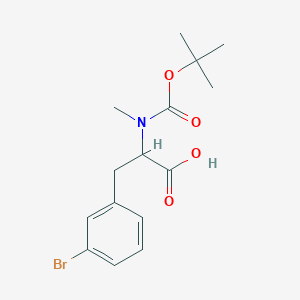

N-Boc-N-methyl-3-bromo-DL-phenylalanine

Description

Properties

Molecular Formula |

C15H20BrNO4 |

|---|---|

Molecular Weight |

358.23 g/mol |

IUPAC Name |

3-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19) |

InChI Key |

HSTKVNDVEBYPFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC(=CC=C1)Br)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The position of halogen substituents and the choice of halogen significantly influence reactivity, steric effects, and applications. Below is a comparative analysis:

Table 1: Key Properties of Halogenated N-Boc-Phenylalanine Derivatives

Key Observations :

Bromine at Position 3 (N-Boc-3-bromo-DL-phenylalanine) offers a balance between electronic activation (for electrophilic substitution) and compatibility with solid-phase peptide synthesis .

Halogen Type :

- Chlorine (N-Boc-3-chloro-L-phenylalanine) reduces molecular weight and polarizability compared to bromine, altering solubility and reactivity in nucleophilic aromatic substitution .

- Fluorine addition (N-Boc-3-bromo-5-fluoro-L-phenylalanine) increases lipophilicity and metabolic stability, making it valuable in kinase inhibitor design .

Stereochemistry: Racemic (DL) mixtures are cost-effective for non-chiral applications, while D- or L-enantiomers (e.g., L-configuration in N-Boc-3-chloro-L-phenylalanine) are critical for biologically active peptides requiring stereospecific binding .

Preparation Methods

General Synthetic Strategy

The synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine typically follows these key steps:

- Starting material: DL-phenylalanine or a suitable protected phenylalanine derivative.

- Bromination: Introduction of the bromine atom at the 3-position of the aromatic ring.

- N-Methylation: Selective methylation of the amino group.

- N-Boc protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

Preparation of 3-Bromo-DL-phenylalanine

The 3-bromo substitution on the phenyl ring is achieved by electrophilic aromatic substitution, commonly using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Typical conditions: Bromination is performed in acidic or neutral media to avoid side reactions, often at low temperatures to control regioselectivity.

- Yield and purity: Bromination yields vary depending on the method, but selective monobromination at the meta position is achievable with good yields (>70%).

N-Methylation of 3-Bromo-DL-phenylalanine

N-methylation is performed on the amino group of 3-bromo-DL-phenylalanine to obtain N-methyl-3-bromo-DL-phenylalanine.

- Methods: Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or direct alkylation using methyl iodide under basic conditions.

- Considerations: Selectivity for mono-N-methylation is critical to avoid overalkylation.

- Yields: Typically moderate to high, depending on reaction control.

Boc Protection of N-Methyl-3-bromo-DL-phenylalanine

The Boc group is introduced to protect the secondary amine formed after N-methylation.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Solvent: Commonly dichloromethane or tetrahydrofuran.

- Conditions: Room temperature stirring for several hours.

- Yield: High yields (>85%) are typical for Boc protection.

Representative Detailed Procedure (Literature-Based)

While direct literature on this compound is sparse, analogous procedures for related compounds provide a reliable framework:

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | DL-phenylalanine + NBS, AcOH, 0–5 °C | 3-bromo-DL-phenylalanine | ~75 | Controlled to avoid polybromination |

| N-Methylation | 3-bromo-DL-phenylalanine + Formaldehyde + NaBH3CN, pH 6–7 buffer | N-methyl-3-bromo-DL-phenylalanine | 65–80 | Reductive methylation selective for primary amine |

| Boc Protection | N-methyl-3-bromo-DL-phenylalanine + Boc2O + Et3N, DCM, rt, 4 h | This compound | 85–90 | Standard amino protection |

Analytical Data and Characterization

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure, especially the presence of the Boc group (tert-butyl singlet near 1.4 ppm), N-methyl group (singlet near 2.8–3.0 ppm), and aromatic protons shifted due to bromine substitution.

Mass Spectrometry: Confirms molecular weight consistent with the brominated, N-methylated, Boc-protected phenylalanine.

HPLC: Used to assess purity and enantiomeric excess if chiral methods are employed.

Summary Table of Preparation Methods

Research Findings and Notes

The use of dynamic kinetic resolution allows preparation of enantiomerically enriched phenylalanine derivatives, which could be adapted to the 3-bromo substituted analogs for chiral synthesis.

Borinic acid catalysis offers a novel approach to amino acid derivative synthesis, potentially improving coupling efficiency and mildness of conditions during protection steps.

Control of reaction conditions such as temperature, solvent, and stoichiometry is critical for selective bromination and N-methylation to avoid side products.

The Boc protection step is well-established and typically proceeds with high efficiency and purity.

Q & A

Q. How can this compound be utilized in designing protease-resistant peptide therapeutics?

- Methodological Answer: The N-methyl group reduces hydrogen bonding, impairing protease recognition. Incorporate into cleavage-prone regions (e.g., Arg/Lys-rich sequences) and assess stability in serum via LC-MS/MS. The bromine moiety allows post-synthetic modification (e.g., cross-coupling) for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.